molecular formula C11H10N2O3 B6184899 methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate CAS No. 2624131-63-9

methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Cat. No. B6184899
CAS RN: 2624131-63-9
M. Wt: 218.2
InChI Key:
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Description

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate, also known as M2M4ODQC, is a synthetic compound derived from quinazoline and carboxylic acid. It has a variety of applications in the scientific research field, and has been studied extensively in recent years.

Scientific Research Applications

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate has a variety of applications in the scientific research field. It has been used in the study of cell signaling pathways, as well as in the development of new drugs. Additionally, it has been used in the study of enzyme inhibition, protein-protein interactions, and DNA-protein interactions.

Mechanism of Action

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate works by binding to specific proteins in the cell, which then leads to the activation of signal transduction pathways. This results in a cascade of biochemical reactions that ultimately lead to the desired effect.
Biochemical and Physiological Effects
methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Additionally, it has been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate is relatively easy to synthesize and is relatively inexpensive to purchase. Additionally, it is stable and can be stored for long periods of time. However, it is important to note that it is toxic and should be handled with extreme care.

Future Directions

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate has potential applications in the development of new drugs, particularly for the treatment of inflammatory and pain-related conditions. Additionally, further research is needed to better understand its mechanism of action and potential side effects. Additionally, further research is needed to explore the potential use of methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate in the treatment of other diseases, such as cancer and Alzheimer’s disease. Finally, additional research is needed to explore the potential use of methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate in the development of new diagnostic tests.

Synthesis Methods

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate can be synthesized in a two-step process. In the first step, a quinazoline derivative is reacted with an amine, followed by a reaction with a carboxylic acid. The resulting product is then purified through recrystallization. This method is relatively simple and straightforward, and is often used in the synthesis of other compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves the condensation of 2-amino-3-methylbenzoic acid with ethyl acetoacetate, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-amino-3-methylbenzoic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "methanol", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-methylbenzoic acid (1.0 g) in methanol (10 mL) and add sodium ethoxide (0.2 g). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add ethyl acetoacetate (1.2 g) to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add acetic anhydride (1.0 mL) to the reaction mixture and heat the mixture under reflux for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add sulfuric acid (1.0 mL) dropwise with stirring. The resulting precipitate is filtered and washed with water.", "Step 5: Dissolve the precipitate in a mixture of methanol (10 mL) and sodium bicarbonate (0.5 g) and stir for 30 minutes.", "Step 6: Filter the mixture and wash the solid with water. The resulting solid is dried under vacuum.", "Step 7: Dissolve the solid in a mixture of methanol (10 mL) and sulfuric acid (0.5 mL) and heat the mixture under reflux for 2 hours.", "Step 8: Cool the reaction mixture to room temperature and add sodium bicarbonate (0.5 g) with stirring. The resulting precipitate is filtered and washed with water.", "Step 9: Dry the precipitate under vacuum and recrystallize from a mixture of methanol and water. The resulting product is methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate." ] }

CAS RN

2624131-63-9

Product Name

methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Molecular Formula

C11H10N2O3

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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